2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide
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Overview
Description
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide is a unique organosulfur compound with the molecular formula C6H12O3S3 It is characterized by a trithiane ring structure, which includes three sulfur atoms and three carbon atoms, each substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide typically involves the oxidation of 2,4,6-trimethyl-(1,3,5)trithiane. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the trioxide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trioxide back to the parent trithiane compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2,4,6-Trimethyl-(1,3,5)trithiane.
Substitution: Various substituted trithiane derivatives.
Scientific Research Applications
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-(1,3,5)trithiane: The parent compound without the trioxide functionality.
1,3,5-Trithiane: A simpler trithiane compound without methyl substitutions.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: A trihydroxybenzene derivative with a similar trithiane ring structure.
Uniqueness
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide is unique due to the presence of both methyl groups and trioxide functionality, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
6342-28-5 |
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Molecular Formula |
C6H12O3S3 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-trithiane 1,3,5-trioxide |
InChI |
InChI=1S/C6H12O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8/h4-6H,1-3H3 |
InChI Key |
SHCUNNZJVZVTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1S(=O)C(S(=O)C(S1=O)C)C |
Origin of Product |
United States |
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